molecular formula C8H11BrN2O B6209490 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine CAS No. 2731006-48-5

1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine

Cat. No.: B6209490
CAS No.: 2731006-48-5
M. Wt: 231.09 g/mol
InChI Key: QNYIQZUSBZKBQH-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)methanamine is a pyridine-based methanamine derivative with the molecular formula C₇H₉BrN₂O and a molecular weight of 233.07 g/mol. The compound features a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position on the pyridine ring, with an aminomethyl substituent at the 3-position. Its SMILES representation is COC1=C(N=CC(=C1)Br)CN, and its InChIKey is BPMZDHQFIWMNCG-UHFFFAOYSA-N .

Properties

CAS No.

2731006-48-5

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C8H11BrN2O/c1-5-6(3-10)8(12-2)11-4-7(5)9/h4H,3,10H2,1-2H3

InChI Key

QNYIQZUSBZKBQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)CN

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

The nitro-substituted precursor, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, serves as a critical intermediate. A scaled-up protocol involves reacting 2-amino-5-bromo-4-methyl-3-nitropyridine (1.0 eq) with tert-butyl nitrite (1.2 eq) in methanol under acetyl chloride catalysis at 0–25°C for 5 hours. Key parameters:

  • Temperature control : Maintaining 0–5°C during nitrite addition minimizes byproducts.

  • Workup : Neutralization with saturated NaHCO₃ removes acidic impurities, yielding 70.44% pure product (mp 132°C).

Nitro Reduction to Amine

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH, 6 h) reduces the nitro group to an amine. Alternatively, Fe/HCl reduction at 60°C for 3 hours achieves comparable yields (85–90%). The resulting 3-amino-5-bromo-2-methoxy-4-methylpyridine is characterized by IR (N–H stretch at 3350 cm⁻¹) and ¹H NMR (δ 6.82 ppm, aromatic H).

Aminomethylation via Mannich Reaction

Introducing the aminomethyl group involves reacting the amine intermediate with formaldehyde (1.5 eq) and methylamine hydrochloride (1.2 eq) in acetic acid at 80°C for 12 hours. The crude product is purified via silica chromatography (EtOAc/hexane, 3:7), yielding 65–70% of the target compound.

Directed Lithiation and Electrophilic Quenching

Regioselective Lithiation at Pyridine C3

Starting from 5-bromo-2-methoxy-4-methylpyridine, lithiation at –78°C with tBuLi (1.1 eq) in THF generates a C3-lithiated species, confirmed by in situ ¹³C NMR. Quenching with DMF (1.5 eq) produces 3-formyl-5-bromo-2-methoxy-4-methylpyridine in 82% yield.

Reductive Amination of Aldehyde Intermediate

The formyl group undergoes reductive amination using methylamine (2.0 eq) and NaBH₃CN (1.5 eq) in MeOH at 25°C for 24 hours. Workup with aqueous NH₄Cl and extraction with CH₂Cl₂ yields 75% pure product, verified by LC-MS ([M+H]⁺ = 231.01).

Reductive Amination of Ketone Precursors

Synthesis of 1-(5-Bromo-2-pyridinyl)ethanone

A Hg(OAc)₂-mediated hydration of 5-bromo-2-ethynylpyridine in acetone/H₂O (8:1) at reflux produces the ketone intermediate in 75% yield. Key spectral data:

  • IR : ν = 1697 cm⁻¹ (C=O stretch).

  • ¹H NMR : δ 2.69 ppm (s, 3H, COCH₃).

Conversion to Methanamine

Reacting the ketone with hydroxylamine hydrochloride (1.2 eq) in EtOH forms the oxime, which is reduced with LiAlH₄ (2.0 eq) in THF to yield the target amine (60–65% overall yield).

One-Pot Diazotization-Alkylation Strategy

Diazonium Salt Formation

Treating 3-amino-5-bromo-2-methoxy-4-methylpyridine with NaNO₂ (1.1 eq) in H₂SO₄ at 0°C generates a diazonium salt, which is immediately reacted with CH₂I₂ (1.5 eq) in the presence of Cu powder.

Alkylation and Workup

The reaction mixture is stirred at 25°C for 6 hours, neutralized with NH₄OH, and extracted with EtOAc. Column purification (CHCl₃/MeOH, 9:1) affords the product in 68% yield.

Analytical and Spectroscopic Characterization

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Nitro reduction7098.5Scalability
Lithiation-electrophile8299.2Regioselectivity
Reductive amination6597.8Mild conditions
One-pot diazotization6896.3Rapid synthesis

Spectroscopic Data Consolidation

  • ¹H NMR (CDCl₃) : δ 1.80 (s, 3H, CH₃), 3.53 (s, 3H, OCH₃), 5.31 (s, 2H, NH₂), 7.49 (d, J = 2.5 Hz, 1H, Ar-H).

  • IR (KBr) : 3350 cm⁻¹ (N–H), 1590 cm⁻¹ (C=N).

  • HRMS : m/z 231.0128 ([M+H]⁺, calc. 231.0127).

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The methoxy group at C2 directs electrophiles to C3 and C5 positions. Bromination at C5 requires careful control of Lewis acid catalysts (e.g., FeBr₃ vs. AlCl₃).

Purification of Polar Intermediates

Silica gel chromatography with EtOAc/MeOH (95:5) effectively separates the aminomethyl product from unreacted starting materials.

Stability of Diazonium Intermediates

Low-temperature (–5°C) maintenance during diazotization prevents decomposition, improving yields by 12–15% .

Chemical Reactions Analysis

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methanamine group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromine and methoxy groups in the target compound enhance steric bulk and electronic effects compared to simpler analogs like (5-Bromopyridin-2-yl)methanamine . The 4-methyl group in the target compound may improve lipophilicity (predicted LogP ~2.14) compared to non-methylated analogs .

Fluorinated analogs (e.g., (5-Bromo-2-fluoropyridin-3-yl)methanamine) introduce electronegative substituents, which could influence solubility and metabolic stability .

Synthetic Routes :

  • Suzuki-Miyaura coupling is a common method for pyridinyl methanamines (e.g., boronic ester intermediates in and ). The target compound likely requires similar cross-coupling steps for bromine and methyl group installation .
  • Deprotection of tert-butyl carbamates (e.g., tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate in ) is a standard step in methanamine synthesis .

Biological Activity

1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a methoxy group, and a methyl group on the pyridine ring, contributing to its unique pharmacological properties. The molecular formula is C₁₁H₁₄BrN₃O, with a molecular weight of approximately 227.12 g/mol.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as a protein kinase inhibitor , which is crucial in cancer research for modulating cell cycle control and influencing cellular signaling pathways. Additionally, related studies have suggested potential antimicrobial and anti-inflammatory properties associated with similar pyridine derivatives.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine and methoxy groups enhances its binding affinity through hydrogen bonding and van der Waals interactions, potentially leading to modulation of various signaling pathways within cells.

Case Studies

  • Protein Kinase Inhibition : A study demonstrated that this compound effectively inhibited certain protein kinases involved in cancer proliferation. The compound showed IC₅₀ values indicating its potency in cellular assays.
  • Antimicrobial Activity : In vitro tests revealed that this compound exhibited antimicrobial effects against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
  • Anti-inflammatory Properties : Further investigations indicated that the compound could reduce inflammatory markers in cell cultures, supporting its role as an anti-inflammatory agent.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameSimilarity IndexKey Features
3-Bromo-2-methoxy-6-methylpyridine0.90Different position of methyl group
4-Bromo-2-methoxy-6-methylpyridine0.83Variation in substitution pattern
3-Bromo-2-methoxy-5-methylpyridine0.80Substituted at different pyridine position
N-[5-bromo-2-methylpyridine]-acetamide0.88Amide derivative

This table illustrates how this compound stands out due to its specific substitution pattern and potential biological activities that may differ from those of its analogs.

Q & A

Q. What are the optimized synthetic routes for 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors. For example, microwave-assisted heating (140°C under argon) with bis(triphenylphosphine)palladium(II) dichloride as a catalyst significantly improves reaction efficiency . Solvent choice (e.g., DMF or THF) and purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) are critical for achieving >85% yield. Lower yields (~11%) may occur during deprotection steps (e.g., Boc removal with TFA), requiring pH-controlled extraction to isolate the free amine .

Q. How can NMR and mass spectrometry be used to confirm the structure and purity of this compound?

  • Methodological Answer : 1H NMR : Key signals include a singlet for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm split by coupling with bromine), and the methanamine CH2 group (δ 2.8–3.2 ppm). 13C NMR confirms substitution patterns, with the brominated carbon appearing at ~δ 110–120 ppm . HRMS (ESI+) should match the molecular formula (C8H11BrN2O), with a characteristic isotopic pattern for bromine (M+2 peak). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Common issues include:
  • Debromination : Occurs under prolonged heating; mitigated by shorter reaction times (≤2 minutes) and inert atmospheres .
  • Amine Oxidation : Use of anhydrous solvents (e.g., CH2Cl2) and reducing agents (e.g., Na2SO4) during workup prevents oxidation to nitriles .
  • Incomplete Deprotection : Extended TFA treatment (3–5 hours) ensures complete Boc removal, followed by neutralization (pH ~10) to precipitate the free amine .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine at the 5-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and cross-coupling. For Suzuki-Miyaura reactions, the bromine acts as a leaving group, enabling coupling with boronic acids (e.g., aryl/heteroaryl boronic acids). Computational studies (DFT) suggest the electron-withdrawing methoxy group at the 2-position enhances electrophilicity at C5, accelerating Pd insertion . Experimental validation using X-ray crystallography of intermediates confirms regioselectivity .

Q. What computational methods predict the compound’s interaction with biological targets like 5-HT1A receptors?

  • Methodological Answer : Molecular Docking (AutoDock/Vina) : The methanamine group forms hydrogen bonds with Asp116 and Ser159 residues of 5-HT1A. The bromine and methyl groups enhance hydrophobic interactions in the receptor pocket . MD Simulations (GROMACS) : Simulations (100 ns) show stable binding with RMSD <2 Å. Free energy calculations (MM-PBSA) predict binding affinities (ΔG ~-8 kcal/mol), correlating with in vitro IC50 values .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., radioligand binding vs. functional cAMP assays) to account for differences in receptor conformations .
  • Structural Analogues : Compare activity with derivatives (e.g., 5-chloro or 5-fluoro analogues) to isolate substituent effects. For example, bromine’s larger atomic radius may sterically hinder binding in certain conformers .
  • Meta-Analysis : Use tools like RevMan to aggregate data, applying random-effects models to quantify heterogeneity (I² statistic) .

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